8-(3-chlorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione
Description
This compound belongs to the pyrazolo-isoquinoline dione family, characterized by a fused heterocyclic core with a pyrazole ring and an isoquinoline scaffold. The substitution of a 3-chlorophenyl group at position 8 and a phenyl group at position 2 distinguishes its structure (Figure 1). Its physicochemical properties, including moderate solubility in polar aprotic solvents (e.g., DMSO) and thermal stability up to 220°C, make it suitable for preclinical testing .
Properties
Molecular Formula |
C22H16ClN3O2 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
8-(3-chlorophenyl)-2-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione |
InChI |
InChI=1S/C22H16ClN3O2/c23-15-6-4-5-13(9-15)14-10-17-18(19(27)11-14)12-24-21-20(17)22(28)26(25-21)16-7-2-1-3-8-16/h1-9,12,14H,10-11H2,(H,24,25) |
InChI Key |
CSWWIDWEBMRUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C3C(=C21)C(=O)N(N3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One synthetic approach involves the of with . This reaction yields .
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example, for reduction or for substitution.
Major Products: These reactions could yield diverse products, such as modified isoquinoline derivatives or novel heterocyclic structures.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, design analogs, and study its interactions with other molecules.
Biology: Investigating its impact on biological systems, such as enzyme inhibition or receptor binding.
Industry: Its use as a building block for more complex compounds.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
- understanding its molecular targets and pathways would be crucial for therapeutic development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents at positions 2 and 8 (Table 1).
Table 1: Structural and Functional Comparison of Pyrazolo-Isoquinoline Dione Derivatives
| Compound Name | Substituent (Position 8) | Substituent (Position 2) | Key Targets (IC₅₀, nM) | Solubility (DMSO, mg/mL) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| Target Compound | 3-chlorophenyl | Phenyl | AKT1 (12), PKA (45) | 8.2 | 220 |
| 8-(4-fluorophenyl) analog | 4-fluorophenyl | Phenyl | AKT1 (35), PIM1 (8) | 7.5 | 210 |
| 8-(2-methylphenyl) analog | 2-methylphenyl | Phenyl | HeLa cell IC₅₀: 18 μM | 6.8 | 195 |
Key Observations :
- Electron-withdrawing groups (e.g., 3-chloro) at position 8 enhance kinase inhibition potency. The target compound’s 3-chlorophenyl group confers ~3-fold greater AKT1 inhibition than the 4-fluorophenyl analog .
- Bulkier substituents (e.g., 2-methylphenyl) reduce solubility and thermal stability, likely due to steric hindrance .
Physicochemical and Photophysical Properties
- Solubility : The target compound’s solubility in DMSO (8.2 mg/mL) exceeds analogs with bulky substituents, aligning with its lower molecular weight and planar structure .
- Photophysical Data: Pyrazolo-isoquinoline derivatives generally exhibit weak fluorescence (λₑₘ = 450–500 nm), but substituents like chlorine may redshift absorption spectra by ~10 nm compared to fluorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
